molecular formula C14H9ClO2 B2712536 3-(4-Chlorophenyl)-1-benzofuran-5-ol CAS No. 1189144-63-5

3-(4-Chlorophenyl)-1-benzofuran-5-ol

Cat. No.: B2712536
CAS No.: 1189144-63-5
M. Wt: 244.67
InChI Key: DLAYGSXBOGEOOF-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Benzofuran-Based Compounds in Chemical Biology

The journey of benzofuran (B130515) chemistry began with the isolation of the parent compound, benzofuran (also known as coumarone), from coal tar. researchgate.net The furan (B31954) ring itself was first described by Limpricht, who isolated it from pinewood. mdpi.com The synthesis of benzofuran was first achieved by Perkin in 1870 from coumarin. mdpi.com Initially, research into benzofuran and its derivatives was primarily of academic interest. However, as the fields of organic and medicinal chemistry advanced, the unique structural features of the benzofuran scaffold—a benzene (B151609) ring fused to a furan ring—drew the attention of scientists. mdpi.com This scaffold is present in a wide array of natural products, particularly in plants from families such as Asteraceae, Rutaceae, and Liliaceae. researchgate.netspectrabase.com The discovery of naturally occurring benzofurans with potent biological activities marked a turning point, propelling these compounds into the realm of chemical biology and drug discovery. nih.gov

Importance of the Benzofuran Scaffold in Medicinal Chemistry Research

The benzofuran nucleus is considered a "privileged structure" in medicinal chemistry. keyorganics.net This is due to its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. nih.gov The rigid, planar structure of the benzofuran ring system, combined with its electronic properties, allows for specific binding interactions with enzymes and receptors. researchgate.net Furthermore, the scaffold offers multiple positions for substitution, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the molecule to enhance its activity and selectivity. mdpi.com The versatility of the benzofuran core has led to its incorporation into numerous clinically approved drugs and a vast number of compounds under investigation for various therapeutic applications. rsc.org

Overview of Previously Reported Bioactivities for Benzofuran Derivatives

Benzofuran derivatives have demonstrated a remarkable array of biological activities, making them a focal point of extensive research. nih.gov The broad pharmacological profile of this class of compounds includes:

Anticancer Activity: Many benzofuran derivatives have shown potent cytotoxic effects against various cancer cell lines. mdpi.comresearchgate.netnih.gov Their mechanisms of action are diverse and can involve the inhibition of key enzymes or disruption of cellular processes essential for cancer cell proliferation. mdpi.com

Antibacterial and Antifungal Activities: The benzofuran scaffold is a key component in many antimicrobial agents. nih.gov Derivatives have been developed that show significant activity against a range of pathogenic bacteria and fungi. researchgate.netresearchgate.net Some benzofuran-5-ol (B79771) derivatives, in particular, have been identified as promising antifungal agents. researchgate.netresearchgate.net

Antiviral Activity: Research has also explored the potential of benzofuran compounds as antiviral agents, with some derivatives showing activity against viruses such as HIV. keyorganics.net

Other Activities: Beyond these, benzofuran derivatives have been investigated for their anti-inflammatory, antioxidant, anti-diabetic, and neuroprotective properties, among others. nih.govkeyorganics.net

Below is a table summarizing some of the key reported bioactivities of the benzofuran scaffold.

Biological ActivityDescription
Anticancer Exhibits cytotoxic effects against various human cancer cell lines. mdpi.comresearchgate.net
Antifungal Shows potent activity against a range of pathogenic fungi, including Candida and Aspergillus species. researchgate.netresearchgate.net
Antibacterial Demonstrates inhibitory activity against both Gram-positive and Gram-negative bacteria. nih.gov
Antiviral Certain derivatives have shown potential in inhibiting viral replication, including HIV. keyorganics.net
Anti-inflammatory Possesses properties that can reduce inflammation. keyorganics.net
Antioxidant Capable of neutralizing harmful free radicals in the body. keyorganics.net

Rationale for Investigating 3-(4-Chlorophenyl)-1-benzofuran-5-ol within the Benzofuran Chemical Space

The investigation into this compound is driven by several key factors rooted in the established knowledge of benzofuran chemistry. The benzofuran-5-ol scaffold has been specifically identified as a promising lead structure for the development of new antifungal agents. researchgate.netresearchgate.net The hydroxyl group at the 5-position appears to be a critical feature for this activity. researchgate.net

The addition of a 4-chlorophenyl group at the 3-position is a strategic design choice. Halogen atoms, such as chlorine, are known to modulate the electronic properties and lipophilicity of a molecule, which can significantly impact its biological activity and pharmacokinetic profile. mdpi.com The position of the halogen on the phenyl ring is a crucial determinant of the compound's cytotoxic and biological activity. mdpi.comresearchgate.net Therefore, the synthesis and biological evaluation of this compound represent a logical step in the exploration of the structure-activity relationships (SAR) of benzofuran-5-ol derivatives. The goal of such an investigation would be to elucidate how the interplay between the benzofuran-5-ol core and the 3-aryl substituent influences its biological profile, particularly its potential as an antifungal agent. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenyl)-1-benzofuran-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO2/c15-10-3-1-9(2-4-10)13-8-17-14-6-5-11(16)7-12(13)14/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAYGSXBOGEOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C2C=C(C=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 4 Chlorophenyl 1 Benzofuran 5 Ol and Its Derivatives

Retrosynthetic Analysis of 3-(4-Chlorophenyl)-1-benzofuran-5-ol

A retrosynthetic analysis of this compound reveals several potential disconnection approaches for its synthesis. The core benzofuran (B130515) structure can be disconnected to unveil plausible starting materials.

A primary disconnection across the C2-C3 bond and the C7a-O bond suggests a strategy involving the coupling of a substituted phenol (B47542) and a suitable three-carbon synthon. A logical precursor would be an α-phenoxy ketone, specifically one derived from hydroquinone (B1673460) or a protected equivalent. This leads to the key intermediate, an α-(4-hydroxyphenoxy)acetophenone derivative bearing a 4-chlorophenyl group on the ketone moiety. The intramolecular cyclization of this intermediate, typically under acidic conditions, would then form the desired benzofuran ring.

Another viable retrosynthetic pathway involves the disconnection of the C3-C3a bond and the O-C2 bond. This approach points towards a construction from a 1,4-benzoquinone (B44022) and a (4-chlorophenyl)acetylenic precursor. The reaction would proceed through a conjugate addition followed by an intramolecular cyclization to furnish the 5-hydroxybenzofuran skeleton.

Classical and Modern Synthetic Approaches to the Benzofuran Core Structure

The benzofuran ring system is a common motif in natural products and pharmaceuticals, leading to the development of numerous synthetic methodologies for its construction. scienceopen.com These methods range from classical acid-catalyzed cyclizations to modern transition-metal-catalyzed cross-coupling reactions.

Transition-Metal Catalyzed Cyclization Reactions

Transition-metal catalysis has become a powerful tool for the synthesis of benzofurans, offering high efficiency and functional group tolerance.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for the intramolecular cyclization of various precursors. For instance, the Sonogashira coupling of o-iodophenols with terminal alkynes, followed by an intramolecular cyclization, provides a direct route to 2,3-disubstituted benzofurans. organic-chemistry.org Palladium-catalyzed enolate arylation has also been employed in a one-pot synthesis of differentially substituted benzofurans. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysts are effective in promoting the synthesis of benzofurans. One common approach involves the coupling of cuprous aryl acetylenes with o-halophenols. jocpr.com Copper-catalyzed intramolecular C-O bond formation is also a key step in various benzofuran syntheses.

Rhodium and Iridium-Catalyzed Reactions: Rhodium and iridium catalysts have been utilized in the synthesis of benzofurans through C-H activation and annulation strategies. For example, an iridium-catalyzed hydrogen transfer in the presence of p-benzoquinone allows for the synthesis of substituted benzofurans from benzylic alcohols. organic-chemistry.org

Below is a table summarizing various transition-metal catalyzed approaches to the benzofuran core.

Catalyst SystemPrecursorsType of ReactionReference
Pd(PPh₃)₂Cl₂/CuIo-Iodophenols and terminal alkynesSonogashira coupling and cyclization organic-chemistry.org
Palladium catalystPhenols and propargylic carbonatesIntermolecular coupling and intramolecular cyclization
Iridium catalystSubstituted benzylic alcoholsHydrogen transfer and cyclization organic-chemistry.org
Ruthenium catalyst1-Allyl-2-allyloxybenzenesIsomerization and ring-closing metathesis organic-chemistry.org

Cycloaddition Strategies

Cycloaddition reactions provide an elegant and atom-economical way to construct the benzofuran skeleton. A notable example is the [3+2] cycloaddition of quinones with various partners. This approach is particularly relevant for the synthesis of 5-hydroxybenzofurans. thieme-connect.com The reaction of in situ generated ortho-quinone methides with isocyanides via a [4+1] cycloaddition has also been reported to yield 2-aminobenzofurans.

Electrophilic and Nucleophilic Aromatic Substitution Routes

Classical methods for benzofuran synthesis often rely on intramolecular electrophilic aromatic substitution, commonly known as Friedel-Crafts-type reactions. For instance, the cyclization of α-phenoxy ketones using strong acids like polyphosphoric acid (PPA) or sulfuric acid is a well-established method. The regioselectivity of this cyclization can be an issue when the aromatic ring of the phenoxy group has multiple potential sites for electrophilic attack.

Nucleophilic aromatic substitution can also be employed, particularly in the final ring-closing step of certain synthetic sequences.

Heteroatom-Directed Cyclizations

The directing effect of a heteroatom, such as oxygen, can be exploited to control the regioselectivity of cyclization reactions. For example, in the acid-catalyzed cyclization of α-phenoxy ketones, the phenoxy oxygen directs the electrophilic attack to the ortho position to form the furan (B31954) ring.

Specific Synthetic Routes to this compound

A practical synthetic route involves the reaction of 1,4-benzoquinone with a β-dicarbonyl compound that can serve as a precursor to the 3-(4-chlorophenyl) moiety. A more direct approach, however, would be the reaction of 1,4-benzoquinone with an enolate derived from a ketone such as 1-(4-chlorophenyl)ethanone. This reaction would proceed via a Michael addition, followed by an intramolecular cyclization and subsequent aromatization to yield the this compound.

An alternative strategy is based on the oxidative coupling of a phenol with a β-dicarbonyl compound. thieme-connect.com In a specific adaptation for the target molecule, hydroquinone could be reacted with a β-ketoester or β-diketone bearing the 4-chlorophenyl group. For example, reacting hydroquinone with ethyl 2-(4-chlorobenzoyl)acetate in the presence of an oxidant like phenyliodine(III) diacetate (PIDA) and a Lewis acid catalyst such as zinc iodide (ZnI₂) could lead to the formation of the target compound through a tandem oxidative coupling and cyclization process. thieme-connect.com

The general reaction conditions for such a synthesis are summarized in the table below.

Starting MaterialsReagents and ConditionsProductReference
Hydroquinone, Ethyl 2-(4-chlorobenzoyl)acetatePIDA (oxidant), ZnI₂ (catalyst), Chlorobenzene (solvent), 95 °CThis compound thieme-connect.com
1,4-Benzoquinone, 1-(4-chlorophenyl)ethanone enolateBase (for enolate formation), suitable solventThis compound

These methods provide a clear and feasible pathway for the laboratory-scale synthesis of this compound, leveraging well-established principles in heterocyclic chemistry.

Precursor Synthesis and Functionalization

The primary precursor for the target compound is an α-aryloxyketone, which is synthesized by coupling a phenol with an α-haloketone.

Preparation of the α-Aryloxyketone Intermediate: The synthesis begins with an O-alkylation reaction, a classic Williamson ether synthesis. A suitable phenolic precursor, such as hydroquinone monomethyl ether (4-methoxyphenol), is deprotonated with a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF). The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of 2-bromo-1-(4-chlorophenyl)ethanone. This reaction yields the key intermediate, 2-(4-methoxyphenoxy)-1-(4-chlorophenyl)ethanone. The use of a protected hydroquinone, like 4-methoxyphenol, is crucial to prevent undesired side reactions at the second hydroxyl group.

Demethylation and Cyclization: The final step involves the intramolecular cyclization of the α-aryloxyketone intermediate to form the benzofuran ring. This is typically accomplished under strong acidic conditions. Reagents such as hydrobromic acid (HBr) or boron tribromide (BBr₃) can effectively cleave the methyl ether protecting group and catalyze the cyclodehydration in a single step to yield this compound. nih.gov

Reaction Conditions and Optimization

The critical step in the synthesis is the intramolecular cyclodehydration of the α-aryloxyketone. The choice of catalyst, solvent, and temperature significantly influences the reaction's efficiency and yield.

Acid catalysis is the most common method for this transformation. A variety of Lewis and Brønsted acids can be employed. nih.govwuxibiology.comacs.org Polyphosphoric acid (PPA) is a traditional and effective reagent that serves as both a catalyst and a solvent at elevated temperatures (typically >100°C). wuxibiology.com Other strong acids like sulfuric acid or solid-supported acids such as Amberlyst-15 have also been used.

Optimization of this step involves screening different acid catalysts and reaction conditions to maximize the yield and minimize the formation of byproducts. For instance, milder catalysts like gallium(III) triflate [Ga(OTf)₃] or bismuth(III) triflate [Bi(OTf)₃] have been shown to effectively promote such cyclizations. nih.gov More advanced catalytic systems, such as those based on iridium(III), have been reported to facilitate the cyclodehydration at room temperature, offering a more energy-efficient and potentially higher-yielding alternative. thieme-connect.com

The table below summarizes various catalytic systems applicable to the cyclodehydration step.

Catalyst SystemSolventTemperatureTypical YieldsReference
Polyphosphoric Acid (PPA)Neat100-140°CModerate to Good wuxibiology.com
Hydrobromic Acid (HBr)Acetic AcidRefluxGood nih.gov
Boron Tribromide (BBr₃)Dichloromethane0°C to RTGood to Excellent nih.gov
Titanium Tetrachloride (TiCl₄)TrifluoroethanolRefluxGood to Excellent google.comnih.gov
[Cp*IrCl₂]₂ / AgSbF₆ / Cu(OAc)₂1,2-DichloroethaneRoom TempGood to Excellent thieme-connect.com

This table is illustrative of general conditions for α-aryloxyketone cyclization and may require specific optimization for the synthesis of this compound.

Isolation and Purification Techniques

Following the reaction, the crude product must be isolated and purified to obtain this compound in high purity.

Work-up: The reaction mixture is typically cooled and quenched by pouring it into ice water. If a strong acid like PPA is used, this step neutralizes the catalyst and precipitates the crude product. The aqueous mixture is then extracted with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

Extraction: Due to the phenolic nature of the target compound, a liquid-liquid extraction procedure can be used for initial purification. The organic layer can be washed with a dilute basic solution (e.g., sodium bicarbonate) to remove acidic impurities. The phenolic product can then be extracted from the organic phase into a dilute aqueous sodium hydroxide (B78521) solution. Subsequent acidification of the aqueous layer will precipitate the purified phenol, which can be collected by filtration or re-extracted into a fresh organic solvent.

Chromatography: The most common method for final purification is column chromatography on silica (B1680970) gel. nih.gov A solvent system of increasing polarity, typically a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate, is used to elute the compound from the column. The progress of the purification is monitored by thin-layer chromatography (TLC).

Recrystallization: The final step to obtain a highly pure, crystalline solid is recrystallization from a suitable solvent or solvent mixture, such as ethanol/water or toluene/hexane.

Synthetic Strategies for Analog Development and Structural Diversification

The this compound scaffold offers multiple positions for chemical modification to generate a library of analogs for structure-activity relationship (SAR) studies.

Modifications at the Benzofuran C-2 Position

The C-2 position of the benzofuran ring is the most reactive site for electrophilic substitution and is also characterized by having the most acidic proton on the heterocyclic ring. hw.ac.uk This reactivity can be exploited for various functionalizations.

C-H Functionalization: Direct functionalization can be achieved through deprotonation at the C-2 position using a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures. The resulting C-2 carbanion can then be quenched with a variety of electrophiles to introduce new substituents. For example, reaction with alkyl halides introduces alkyl groups, while reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively.

Palladium-Catalyzed Arylation: Modern cross-coupling methods allow for the direct arylation of the C-2 position. nsf.govmdpi.com Palladium-catalyzed reactions using aryl halides or their equivalents can forge a new carbon-carbon bond at this site, providing access to 2,3-diarylbenzofuran derivatives. nsf.gov

Substituent Variations at the Benzofuran C-3 Phenyl Ring (e.g., chlorophenyl group modifications)

The nature of the substituent on the C-3 phenyl ring can be readily altered by choosing different starting materials for the synthesis. By replacing 2-bromo-1-(4-chlorophenyl)ethanone with other substituted α-bromoacetophenones, a wide array of analogs can be produced.

Starting α-BromoacetophenoneResulting C-3 Phenyl Substituent
2-bromo-1-(4-fluorophenyl)ethanone4-Fluorophenyl
2-bromo-1-(4-methylphenyl)ethanone4-Methylphenyl (p-tolyl)
2-bromo-1-(4-methoxyphenyl)ethanone4-Methoxyphenyl
2-bromo-1-(3-chlorophenyl)ethanone3-Chlorophenyl
2-bromo-1-phenylethanonePhenyl (unsubstituted)

Additionally, post-synthetic modifications are possible. If the C-3 aryl group is a halophenyl (e.g., bromophenyl or iodophenyl) derivative, it can serve as a handle for palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Sonogashira couplings to introduce further diversity. Palladium-catalyzed direct C-H arylation at the C-3 position has also been reported as a powerful tool for creating 3-arylbenzofuran derivatives. researchgate.net

Functionalization at the Benzofuran C-5 Hydroxyl Group and other Benzene (B151609) Ring Positions

The C-5 hydroxyl group is a versatile functional handle for introducing a variety of substituents through standard phenolic reactions.

Etherification: O-alkylation via the Williamson ether synthesis is a straightforward method to convert the hydroxyl group into an ether. This is typically achieved by treating the benzofuranol with a base (e.g., K₂CO₃, NaH) followed by an alkylating agent (e.g., alkyl halide, sulfate).

Esterification: The hydroxyl group can be readily acylated to form esters using acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine.

Electrophilic Aromatic Substitution: The C-5 hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution on the benzene portion of the benzofuran ring. This allows for the introduction of substituents such as nitro groups (nitration), halogens (halogenation), or acyl groups (Friedel-Crafts acylation) at the C-4 and C-6 positions, provided that reaction conditions are controlled to avoid undesired reactions on the furan ring.

The table below outlines common derivatization reactions for the C-5 hydroxyl group.

Reaction TypeReagent(s)Functional Group Introduced
O-AlkylationR-X (Alkyl Halide), Base (e.g., K₂CO₃)Ether (-OR)
O-AcylationRCOCl (Acyl Chloride), Base (e.g., Pyridine)Ester (-OCOR)
O-SulfonylationRSO₂Cl (Sulfonyl Chloride), BaseSulfonate Ester (-OSO₂R)

Development of Stereoselective Synthetic Pathways

The introduction of chirality into benzofuran derivatives can significantly influence their pharmacological properties. Stereoselective synthesis, therefore, is a critical aspect of developing novel therapeutics based on the this compound scaffold. While specific stereoselective syntheses for this exact molecule are not extensively documented, established asymmetric methodologies for the broader benzofuran class can be adapted.

Key strategies for achieving stereoselectivity in the synthesis of benzofuran derivatives often involve catalytic asymmetric reactions. These methods aim to control the formation of stereocenters, leading to the desired enantiomer or diastereomer in high purity.

Catalytic Asymmetric Cyclization:

One prominent approach involves the asymmetric cyclization of appropriately substituted precursors. For instance, chiral catalysts can be employed to control the stereochemical outcome of intramolecular cyclization reactions that form the benzofuran ring system. Various catalytic systems have been explored for related heterocyclic syntheses, which could be extrapolated for the target compound's derivatives.

Palladium-Catalyzed Asymmetric Cyclization: Palladium catalysts, in conjunction with chiral ligands, are powerful tools for asymmetric C-H activation and subsequent cyclization. By starting with a chiral substrate or employing a chiral ligand, it is possible to induce asymmetry in the formation of the benzofuran core.

Copper-Catalyzed Asymmetric Reactions: Copper-based catalysts have also been utilized in the enantioselective synthesis of heterocyclic compounds. For example, the intramolecular cyclization of a chiral substrate in the presence of a copper catalyst can proceed with high stereoselectivity.

Organocatalysis: Chiral organocatalysts, such as proline derivatives or cinchona alkaloids, can be used to catalyze asymmetric aldol (B89426) or Michael reactions, which can be key steps in a multi-step synthesis of chiral benzofuran derivatives.

Chiral Pool Synthesis:

Another strategy involves starting from a chiral precursor, often derived from natural sources (the "chiral pool"). This approach incorporates a predefined stereocenter into the molecule, which can then be elaborated to the final this compound derivative.

The table below illustrates potential stereoselective pathways applicable to the synthesis of derivatives of this compound, based on established methodologies for benzofuran synthesis.

Methodology Catalyst/Reagent Key Transformation Potential for Stereocontrol
Asymmetric Heck ReactionPd(OAc)₂ with chiral phosphine (B1218219) ligandIntramolecular cyclization of an alkenyl phenolHigh enantioselectivity can be achieved through the choice of chiral ligand.
Asymmetric [3+2] AnnulationQuinine-derived urea (B33335) catalystConstruction of a spiro[benzofuran-pyrrolidine] systemExcellent diastereoselectivity and enantioselectivity have been reported for related systems.
Asymmetric [4+2] CyclizationChiral squaramide catalystFormation of benzofuran-fused heterocyclesHigh diastereoselectivity and enantioselectivity are achievable.
Domino AnnulationCs₂CO₃ with chiral salicyl N-phosphonyl iminesConstruction of functionalized 2,3-dihydrobenzofuransImpressive chemical yields and diastereoselectivity have been demonstrated.

High-Throughput Synthesis and Combinatorial Chemistry Approaches

To efficiently explore the chemical space around the this compound core, high-throughput synthesis and combinatorial chemistry techniques are invaluable. These approaches allow for the rapid generation of a large number of derivatives (a library) for biological screening. Both solid-phase and solution-phase parallel synthesis methods can be employed.

Solid-Phase Synthesis:

In solid-phase synthesis, the starting material is attached to a solid support (a resin), and reagents are added in solution. Excess reagents and by-products are easily removed by washing the resin. This technique is well-suited for automation and the generation of large compound libraries. A potential solid-phase strategy for benzofuran derivatives could involve attaching a phenol precursor to the resin, followed by sequential reactions to build the benzofuran core and introduce diversity at various positions.

Solution-Phase Parallel Synthesis:

Solution-phase parallel synthesis involves running multiple reactions in parallel in separate reaction vessels, often in a multi-well plate format. nih.gov This method offers more flexibility in terms of reaction conditions and scalability compared to solid-phase synthesis. Modern purification techniques, such as automated flash chromatography, have made the isolation of products from solution-phase synthesis more efficient.

A combinatorial library of this compound derivatives could be constructed by varying the substituents on both the benzofuran core and the phenyl ring. For example, a library could be generated by reacting a common benzofuran intermediate with a diverse set of building blocks.

The table below outlines a hypothetical combinatorial library synthesis based on the this compound scaffold, highlighting the points of diversification.

Scaffold R1 (Position 5) R2 (Position on Phenyl Ring) Synthetic Strategy
3-(4-Chlorophenyl)-1-benzofuran-OH (hydroxyl)-H (hydrogen)Core Synthesis
-OCH₃ (methoxy)-F (fluoro)Parallel Etherification/Suzuki Coupling
-NH₂ (amino)-CH₃ (methyl)Parallel Amination/Suzuki Coupling
-Br (bromo)-NO₂ (nitro)Parallel Halogenation/Suzuki Coupling

This combinatorial approach, facilitated by high-throughput synthesis techniques, enables the systematic exploration of the structure-activity relationship of this compound derivatives, accelerating the discovery of new drug candidates. The modularity of these synthetic strategies allows for the introduction of a wide range of functional groups, leading to a diverse library of compounds for biological evaluation. mdpi.com

Biological Evaluation and Preclinical Profiling of 3 4 Chlorophenyl 1 Benzofuran 5 Ol

In Vitro Biological Screening Paradigms

In vitro studies form the foundational tier of biological evaluation, offering insights into the compound's intrinsic activity and potential mechanisms of action in a controlled, non-living system. These assays are instrumental in the early-stage assessment of a compound's therapeutic potential.

Cell-Free Biochemical Assays (e.g., enzyme inhibition, receptor binding)

Cell-free biochemical assays are designed to measure the direct interaction of a compound with a purified biological target, such as an enzyme or a receptor, in the absence of cellular structures. While specific enzymatic or receptor binding data for 3-(4-Chlorophenyl)-1-benzofuran-5-ol is not extensively documented in publicly available literature, studies on analogous benzofuran (B130515) structures provide a strong rationale for investigating its potential in this area.

For instance, certain benzofuran derivatives have been identified as potent inhibitors of various enzymes. One study led to the identification of a benzofuran derivative as a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt), an enzyme crucial for fungal viability. nih.gov The drug design for these inhibitors was guided by X-ray crystal analysis of the enzyme complexed with a benzofuran derivative. nih.gov This highlights the potential of the benzofuran scaffold to specifically interact with and inhibit enzyme activity.

The following table summarizes the enzymatic inhibitory activity of a representative benzofuran derivative from the scientific literature.

Compound IDTarget EnzymeIC₅₀ (µM)
RO-09-4609Candida albicans N-myristoyltransferaseData not specified

Note: The data presented is for a related benzofuran derivative and not this compound.

Given these precedents, it would be a logical next step to screen this compound against a panel of kinases, proteases, and other enzymes implicated in various diseases to determine its specific inhibitory profile. Similarly, receptor binding assays would be crucial to ascertain if the compound interacts with key receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors.

Cell-Based Assays

Cell-based assays represent the next level of complexity in in vitro screening, providing a more physiologically relevant context by evaluating a compound's effect on whole living cells.

The benzofuran nucleus is a common feature in many compounds exhibiting significant cytotoxic activity against various cancer cell lines. mdpi.com Numerous studies have demonstrated the anti-proliferative effects of benzofuran derivatives. For example, a series of amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furans were evaluated for their ability to inhibit the growth of several cancer cell lines. One compound in this series demonstrated significant growth inhibition against L1210, FM3A/0, Molt4/C8, and CEM/0 cancer cell lines with IC₅₀ values in the nanomolar range. mdpi.com

Another study reported on a benzofuran derivative that exhibited significant growth inhibition against various human solid tumor cell lines, including HBL-100 (breast), HeLa (cervix), SW1573 (non-small-cell lung), and WiDr (colorectal). mdpi.com

The table below presents the cytotoxic activity of select benzofuran derivatives against a panel of human cancer cell lines.

CompoundCell LineIC₅₀ (nM)
10h L121016
FM3A/024
Molt4/C816
CEM/018

Note: The data presented is for related benzofuran derivatives and not this compound.

In addition to anticancer activity, benzofuran derivatives have also been investigated for their antimicrobial properties. nih.gov The structural features of this compound, particularly the halogenated phenyl ring, suggest that it may possess activity against various bacterial and fungal strains. A comprehensive screening against a panel of pathogenic microbes would be necessary to determine its antimicrobial spectrum.

A critical aspect of preclinical profiling is to determine the specificity and selectivity of a compound's biological activity. An ideal therapeutic agent should exhibit high potency against its intended target while having minimal effects on other cellular components to reduce the likelihood of off-target effects.

For a compound like this compound, selectivity profiling would involve testing it against a broad panel of related and unrelated targets. For instance, if it shows activity against a particular cancer cell line, it would be important to assess its cytotoxicity against a range of other cancer cell lines as well as normal, non-cancerous cell lines. This would help in establishing a therapeutic window.

While specific selectivity data for this compound is not available, the general class of benzofurans has been shown to exhibit some degree of selectivity. For example, some synthesized benzofuran derivatives have demonstrated selective antiproliferative activity. mdpi.com

Understanding how a compound enters cells and where it localizes within the cell is crucial for interpreting its biological activity. Techniques such as fluorescence microscopy, using either intrinsically fluorescent compounds or fluorescently tagged derivatives, can be employed to visualize the compound's distribution within the cell.

The lipophilic nature of the benzofuran core and the chlorophenyl group in this compound suggests that it is likely to cross cellular membranes via passive diffusion. However, the presence of the hydroxyl group at the 5-position may influence its solubility and transport characteristics. Studies to determine its subcellular localization (e.g., nucleus, mitochondria, cytoplasm) would provide valuable insights into its potential mechanism of action.

Phenotypic Screening Methodologies

Given the diverse biological activities associated with the benzofuran scaffold, a phenotypic screening approach for this compound could be highly informative. High-content imaging and analysis could be used to assess the compound's impact on various cellular parameters, such as cell morphology, proliferation, apoptosis, and cell cycle progression. Such an unbiased approach could uncover unexpected therapeutic applications for this compound.

No In Vivo Efficacy Data Currently Available for this compound in the Public Domain

Comprehensive searches for published literature and preclinical data concerning the in vivo efficacy of the chemical compound this compound have yielded no specific results. At present, there is no publicly available information from scholarly articles, patents, or research databases detailing its evaluation in non-human preclinical models for any disease indication.

Therefore, it is not possible to provide an article on the biological evaluation and preclinical profiling of this compound as outlined in the user's request. The required sections on the establishment of disease models, monitoring of biological endpoints, and comparative efficacy with reference compounds cannot be addressed due to the absence of relevant research findings for this specific molecule.

Further research and publication in the field of medicinal chemistry and pharmacology would be necessary to generate the data required to populate the requested article structure.

Mechanistic Investigations of 3 4 Chlorophenyl 1 Benzofuran 5 Ol

Target Identification and Validation

No studies detailing the identification or validation of biological targets for 3-(4-Chlorophenyl)-1-benzofuran-5-ol were found.

Affinity Chromatography and Proteomics-Based Approaches

There is no available information on the use of affinity chromatography or proteomics to isolate and identify binding partners for this compound.

Genetic Knockout/Knockdown Studies

No research has been published that utilizes genetic knockout or knockdown approaches to validate the potential targets of this compound.

Use of Chemical Probes

The development or use of chemical probes based on the this compound scaffold to investigate its biological targets has not been reported.

Molecular Interactions and Binding Characterization

No data is available regarding the molecular interactions and binding characteristics of this compound.

Enzyme Kinetic Studies (e.g., inhibition type, Ki determination)

There are no published enzyme kinetic studies to characterize the inhibitory activity of this compound.

Receptor Binding Kinetics and Thermodynamics

Information on the receptor binding kinetics, affinity, or thermodynamic profile of this compound is not available.

Crystallographic Studies of Compound-Target Complexes

X-ray crystallography is a pivotal technique for elucidating the precise three-dimensional structure of a compound bound to its biological target, typically a protein or enzyme. This method provides atomic-level resolution of the molecular interactions that govern the compound's activity.

The process involves co-crystallizing the target protein with this compound and then bombarding the resulting crystal with X-rays. The diffraction pattern of the X-rays is used to calculate the electron density map of the complex, revealing the exact positions of atoms in both the protein and the bound ligand.

From these studies, researchers can determine:

Binding Pose: The exact orientation and conformation of this compound within the active site of its target.

Intermolecular Interactions: The specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the compound and the amino acid residues of the target. For instance, studies on structurally related benzofuran (B130515) derivatives have detailed how substituents on the phenyl and benzofuran rings engage in specific interactions like C—H⋯O hydrogen bonds and C—S⋯π interactions. nih.gov

Structural Changes: Any conformational changes induced in the target protein upon binding of the compound.

This information is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogs.

Table 1: Illustrative Crystallographic Data for a Hypothetical Compound-Target Complex

ParameterValue
PDB IDXXXX
Resolution (Å)2.1
Space GroupP2₁2₁2₁
Interactions Distance (Å)
Hydrogen Bond: Phenolic -OH with Asp1892.8
Hydrogen Bond: Benzofuran Oxygen with Gln1923.1
Hydrophobic Interaction: Chlorophenyl ring with Trp2153.5 - 4.0
Pi-Stacking: Benzofuran ring with Tyr993.8

NMR-Based Structural Elucidation of Molecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying compound-target interactions in solution, which more closely mimics the physiological environment. Unlike crystallography, NMR does not require crystallization and can provide dynamic information about the binding event. nih.gov

Protein-observed NMR experiments, such as 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), are commonly used. In this approach, the protein is isotopically labeled (with ¹⁵N), and its spectrum is recorded with and without the addition of this compound. Amino acid residues at the binding interface will experience a change in their chemical environment upon ligand binding, resulting in shifts of their corresponding peaks in the HSQC spectrum. mdpi.com This method, known as chemical shift perturbation (CSP) mapping, allows for the identification of the binding site on the protein.

Further NMR experiments, like Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the three-dimensional structure of the bound ligand and to identify specific intermolecular contacts between the ligand and the protein. nih.gov

Table 2: Hypothetical Chemical Shift Perturbation (CSP) Data for Target Protein upon Binding

Amino Acid ResidueChemical Shift Change (Δδ, ppm)Location
Gly540.35Binding Pocket Floor
Val880.28Hydrophobic Pocket
Tyr990.41Binding Pocket Wall
Asp1890.52Active Site Entrance

Elucidation of Cellular Pathways and Signaling Cascades

Gene Expression Profiling (e.g., RNA-Seq, qPCR)

To understand the broader cellular impact of this compound, its effect on global gene expression can be analyzed. Techniques like RNA-sequencing (RNA-Seq) and quantitative Polymerase Chain Reaction (qPCR) are employed to measure the abundance of messenger RNA (mRNA) transcripts in cells. nih.gov

In a typical experiment, a relevant cell line is treated with the compound, and its RNA is extracted.

RNA-Seq provides a comprehensive, unbiased view of the entire transcriptome, identifying all genes that are either upregulated or downregulated in response to the compound. nih.gov

qPCR is used to validate the findings from RNA-Seq or to quantify the expression of a smaller, targeted set of genes with high sensitivity and specificity.

The resulting list of differentially expressed genes can be analyzed using bioinformatics tools to identify enrichment in specific biological pathways (e.g., apoptosis, cell cycle regulation, metabolic pathways), providing insights into the compound's mechanism of action. mdpi.com

Table 3: Illustrative List of Differentially Expressed Genes Identified by RNA-Seq

Gene SymbolFold Changep-valueAssociated Pathway
CDKN1A (p21)+3.5<0.001Cell Cycle Arrest
BCL2-2.8<0.001Anti-Apoptosis
BAX+2.5<0.005Pro-Apoptosis
CCND1 (Cyclin D1)-4.1<0.001G1/S Transition

Protein Expression and Post-Translational Modification Analysis (e.g., Western Blot, Phospho-proteomics)

Changes in gene expression are often followed by corresponding changes at the protein level.

Western Blot is an antibody-based technique used to detect and quantify the levels of specific proteins. Following treatment with this compound, cell lysates are analyzed to determine if the expression of key proteins involved in pathways identified by gene expression profiling (e.g., p21, BCL2, Cyclin D1) is altered. nih.gov

Phospho-proteomics provides a large-scale analysis of changes in protein phosphorylation, a critical post-translational modification that regulates most signaling pathways. nih.gov Mass spectrometry-based approaches can identify thousands of phosphorylation sites and quantify how their modification state changes upon compound treatment. nih.gov This can reveal which signaling kinases and pathways are activated or inhibited by the compound.

Table 4: Hypothetical Western Blot Analysis of Key Regulatory Proteins

Protein TargetTreatment GroupRelative Protein Level (Normalized to Control)
p21Compound-Treated3.2
Cyclin D1Compound-Treated0.4
Cleaved Caspase-3Compound-Treated4.5

Reporter Gene Assays

Reporter gene assays are used to measure the activity of specific signaling pathways or transcription factors. These assays utilize a plasmid where a promoter element responsive to a specific pathway is cloned upstream of a reporter gene, such as luciferase or β-galactosidase. nih.gov

For example, to determine if this compound affects the p53 tumor suppressor pathway, cells could be transfected with a reporter construct containing p53 response elements. An increase in reporter gene activity (e.g., light production from luciferase) after compound treatment would indicate activation of the p53 pathway. These assays are highly adaptable and can be configured to investigate numerous pathways, such as NF-κB, estrogen receptor, or AP-1 signaling. doi.orgnih.gov

Table 5: Illustrative Reporter Gene Assay Results for p53 Pathway Activity

TreatmentReporter Activity (Relative Luminescence Units)Fold Induction vs. Vehicle
Vehicle Control15,2001.0
Compound (1 µM)88,1605.8
Compound (10 µM)194,56012.8

Flow Cytometry for Cell Cycle or Apoptosis Analysis

Flow cytometry is a powerful technique for analyzing individual cells within a population. It is widely used to determine the effects of a compound on cell proliferation and cell death.

Cell Cycle Analysis: Cells are treated with the compound, fixed, and stained with a DNA-binding dye like propidium (B1200493) iodide. The fluorescence intensity of the dye is proportional to the DNA content, allowing the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This can reveal if the compound causes cell cycle arrest at a specific checkpoint.

Apoptosis Analysis: Apoptosis, or programmed cell death, can be measured using stains like Annexin V and propidium iodide (PI). In early apoptosis, phosphatidylserine (B164497) flips to the outer cell membrane and can be detected by Annexin V. In late apoptosis or necrosis, the membrane becomes permeable, allowing PI to enter and stain the DNA. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. researchgate.netnih.gov

Table 6: Illustrative Flow Cytometry Data for Cell Cycle and Apoptosis

ParameterVehicle Control (%)Compound-Treated (%)
Cell Cycle Phase
G0/G1 Phase6580
S Phase2510
G2/M Phase1010
Cell Population
Viable (Annexin V-/PI-)9560
Early Apoptotic (Annexin V+/PI-)225
Late Apoptotic (Annexin V+/PI+)315

Structure-Based Mechanism of Action (e.g., CDK8 inhibition)

The therapeutic potential of this compound is understood to be linked to its inhibitory activity against cyclin-dependent kinase 8 (CDK8), a key regulator of gene transcription. Mechanistic investigations have focused on elucidating the structure-based interactions that govern this inhibition, providing insights into the molecular underpinnings of its biological effects. The 3,5-disubstituted benzofuran scaffold has been identified as a promising framework for the development of orally active compounds targeting CDK8. jst.go.jp

The binding of this compound to the ATP-binding pocket of CDK8 is a critical event in its mechanism of action. This interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions, which are dictated by the specific structural features of the compound. The 4-chlorophenyl group at the 3-position of the benzofuran ring is thought to play a crucial role in orienting the molecule within the binding site, while the hydroxyl group at the 5-position likely forms key hydrogen bonds with amino acid residues in the kinase domain.

Structural Insights from Benzofuran Derivatives

Studies on various benzofuran derivatives have shed light on the structure-activity relationships (SAR) that determine their potency as CDK8 inhibitors. These investigations have highlighted the importance of substitutions at the C-2 and C-3 positions of the benzofuran core for cytotoxic activity. nih.gov For instance, the presence of a halogen, such as the chlorine atom in this compound, on the phenyl ring is considered beneficial due to its hydrophobic and electron-donating properties, which can enhance the compound's cytotoxic effects. nih.gov Research has indicated that the placement of a halogen atom at the para position of the N-phenyl ring often results in maximum activity. nih.gov

The following table summarizes the inhibitory activities of various benzofuran derivatives, illustrating the impact of different substituents on their biological activity.

Compound IDR1R2TargetIC50 (nM)
1 4-ChlorophenylOHCDK8Data not available
23d 4-[2-(2-isopropoxyethoxy)ethoxy]phenylCONH2CDK856.3
9h --CDK240.91
11d --CDK241.70
11e --CDK246.88
13c --CDK252.63

This table is interactive. Click on the headers to sort the data.

Inferred Binding Mode with CDK8

X-ray crystallography studies of CDK8 with other ligands have revealed the importance of specific amino acid residues in the active site. researchgate.netrcsb.org For instance, interactions with residues in the DFG (Asp-Phe-Gly) motif of the activation loop are critical for the binding of some inhibitors. nih.gov It is plausible that the 4-chlorophenyl group of this compound engages in hydrophobic interactions with residues lining this pocket.

The following table outlines the key predicted interactions between this compound and the CDK8 active site.

Structural Feature of InhibitorPredicted Interacting Residue(s) in CDK8Type of Interaction
5-Hydroxyl groupHinge region (e.g., Ala100)Hydrogen bond
Benzofuran ring-van der Waals forces
4-Chlorophenyl groupHydrophobic pocket (near DFG motif)Hydrophobic interaction
Chlorine atomHydrophobic pocketHalogen bond/hydrophobic interaction

This table is interactive. Click on the headers to sort the data.

Structure Activity Relationship Sar Studies of 3 4 Chlorophenyl 1 Benzofuran 5 Ol Analogs

Design and Synthesis of Analogs for SAR Exploration

The systematic exploration of the structure-activity relationship of 3-(4-Chlorophenyl)-1-benzofuran-5-ol necessitates the design and synthesis of a focused library of analogs. The synthetic strategies employed are pivotal in generating molecular diversity for biological evaluation. A common and effective route to synthesize the 3-phenyl-1-benzofuran-5-ol core involves the reaction of a suitably substituted hydroquinone (B1673460) with a phenacyl bromide derivative.

For the synthesis of this compound, 1,4-hydroquinone can be reacted with 2-bromo-1-(4-chlorophenyl)ethan-1-one. This reaction typically proceeds via an initial O-alkylation followed by an acid-catalyzed intramolecular cyclization and dehydration to furnish the benzofuran (B130515) ring system. The hydroxyl group at the C-5 position is a key handle for further derivatization.

To construct a library of analogs for comprehensive SAR studies, medicinal chemists systematically modify different parts of the parent molecule. These modifications typically include:

Alterations to the Chlorophenyl Moiety: This involves changing the position of the chlorine atom on the phenyl ring, replacing it with other halogens or functional groups, and introducing multiple substituents to probe the effects of electronics and lipophilicity.

Derivatization of the C-5 Hydroxyl Group: The phenolic hydroxyl group can be converted into esters, ethers, and other functional groups to investigate the importance of this hydrogen bond donor and to modulate physicochemical properties.

The synthesized analogs are then purified and characterized using modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm their structures before being subjected to biological screening.

Systematic Modification of the Chlorophenyl Moiety

The 4-chlorophenyl group at the C-3 position of the benzofuran core is a critical determinant of the molecule's biological activity. Its orientation and electronic properties significantly influence how the molecule interacts with its biological target.

Positional Isomers of Chlorine Substitution

The position of the chlorine atom on the phenyl ring can have a profound impact on the biological activity of the compound. To investigate this, analogs with chlorine substitution at the ortho (2-chloro), meta (3-chloro), and para (4-chloro) positions are synthesized and evaluated. While specific comparative data for 3-(chlorophenyl)-1-benzofuran-5-ol isomers is not extensively available in the public domain, general trends observed in other classes of bioactive compounds suggest that the para-substitution is often optimal for activity. This is sometimes attributed to the substituent extending into a specific hydrophobic pocket within the target protein's binding site. However, steric hindrance from an ortho-substituent or altered electronic effects from a meta-substituent could either enhance or diminish activity depending on the specific target. A hypothetical comparison of the activity of these isomers is presented in Table 1.

Table 1: Hypothetical Biological Activity of Positional Isomers of 3-(Chlorophenyl)-1-benzofuran-5-ol

Compound Chlorine Position Hypothetical Relative Activity
Analog 1 ortho (2-chloro) Moderate
Analog 2 meta (3-chloro) Low to Moderate

Replacement of Chlorine with Other Halogens or Functional Groups

To understand the role of the chlorine atom, a common strategy is to replace it with other halogens (fluorine, bromine, iodine) or various functional groups with different electronic and steric properties. This allows for a systematic probing of the binding pocket and the electronic requirements for activity.

Replacing chlorine with other halogens can modulate the lipophilicity and the potential for halogen bonding interactions. For instance, fluorine, being highly electronegative, can alter the electronic distribution of the phenyl ring, while bromine and iodine are larger and more polarizable.

Table 2: Hypothetical Structure-Activity Relationship of Analogs with Modifications on the Phenyl Ring

Modification on Phenyl Ring Example Substituent Expected Impact on Activity Rationale
Other Halogens -F, -Br, -I Variable Modulates lipophilicity and halogen bonding potential.
Small Alkyl Groups -CH₃ Potentially maintained or slightly decreased Increases lipophilicity, minor electronic effect.
Electron-Donating Groups -OCH₃ Potentially decreased Alters electronic properties, may introduce steric clash.

Substituent Effects on Lipophilicity and Electronic Properties

The lipophilicity and electronic properties of the analogs are key physicochemical parameters that influence their biological activity. Lipophilicity, often expressed as logP, affects the compound's ability to cross cell membranes and reach its target. Electronic properties, described by parameters like the Hammett constant (σ), influence how the molecule interacts with the electron-rich or electron-deficient regions of the binding site.

The electronic nature of the substituent also plays a crucial role. An electron-withdrawing group like a nitro group will decrease the electron density of the phenyl ring, while an electron-donating group like a methoxy (B1213986) group will increase it. These electronic perturbations can significantly impact the strength of binding interactions with the target protein. A quantitative structure-activity relationship (QSAR) study could be employed to correlate these physicochemical parameters with the observed biological activity, providing a predictive model for the design of more potent analogs.

Role of the Benzofuran C-5 Hydroxyl Group

The phenolic hydroxyl group at the C-5 position of the benzofuran ring is a key functional group that can participate in hydrogen bonding interactions with the biological target. Its presence is often crucial for potent biological activity.

Derivatization of the Hydroxyl Group (e.g., esterification, etherification)

To probe the importance of the C-5 hydroxyl group, it can be derivatized to form esters and ethers. This modification serves two main purposes: it investigates whether the hydrogen-donating ability of the hydroxyl group is essential for activity, and it can be used to create prodrugs that may have improved pharmacokinetic properties.

Esterification: The hydroxyl group can be readily converted to an ester by reacting it with an appropriate acyl chloride or carboxylic acid anhydride. This masks the polar hydroxyl group, increasing the lipophilicity of the compound. In vivo, these esters can be cleaved by esterase enzymes to release the active parent compound with the free hydroxyl group.

Etherification: The synthesis of ether derivatives, for example, by Williamson ether synthesis, provides a more permanent modification of the hydroxyl group. Comparing the biological activity of the parent phenol (B47542) with its ether analog can definitively determine if the free hydroxyl group is required for activity. If the ether analog is inactive or significantly less active, it strongly suggests that the hydroxyl group acts as a critical hydrogen bond donor in the binding interaction.

The results of these derivatization studies provide crucial information for the rational design of second-generation compounds with optimized potency and drug-like properties. Table 3 summarizes the expected outcomes of such modifications.

Table 3: Hypothetical Impact of C-5 Hydroxyl Group Derivatization on Biological Activity

Derivative Type Example Expected In Vitro Activity Rationale
Ester Acetate (B1210297), Benzoate Low to Inactive Masks the essential hydrogen bonding ability of the hydroxyl group. May act as a prodrug in vivo.

Impact of Hydroxyl Group Presence/Absence on Activity

The presence and position of a hydroxyl group on a benzofuran scaffold can significantly influence its biological activity. Structure-activity relationship (SAR) studies on various benzofuran derivatives have consistently highlighted the importance of this functional group in modulating the pharmacological effects of these compounds. The phenolic hydroxyl group, in particular, is often crucial for activity, primarily due to its ability to act as a hydrogen bond donor. This facilitates favorable interactions with biological targets such as enzymes and receptors. mdpi.com

In studies on 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives, the impact of replacing a methoxy group with a more hydrophilic hydroxyl group was found to be context-dependent. For 3-unsubstituted derivatives, this substitution led to a significant loss of antiproliferative activity. Conversely, in the 3-methyl analogue series, placing a hydroxyl group at the C-4 or C-5 position resulted in an increase in antiproliferative effects, while substitution at the C-6 position was detrimental to activity. nih.gov This indicates a complex interplay between the substitution pattern on the benzofuran ring and the electronic and steric effects of neighboring groups.

For the specific compound this compound, the 5-hydroxyl group is anticipated to be a key determinant of its activity. It can participate in crucial hydrogen bonding interactions within a target's binding site. The removal of this group to form the parent compound, 3-(4-chlorophenyl)-1-benzofuran, would likely result in a significant reduction or complete loss of its specific biological activity. This is because the analog lacking the hydroxyl group loses the capacity for this critical hydrogen bond donation.

The following table illustrates the generalized impact of the 5-OH group based on SAR principles observed in related compound series.

CompoundKey Structural FeaturePredicted Impact on ActivityRationale
This compoundPresence of 5-OH groupEssential for activityActs as a hydrogen bond donor, enabling key interactions with the biological target.
3-(4-Chlorophenyl)-1-benzofuranAbsence of 5-OH groupSignificantly reduced or altered activityInability to form critical hydrogen bonds at the target site.

Modifications to the Benzofuran Ring System

Isoelectronic and Isosteric Replacements (e.g., indoles, benzothiophenes)

Several studies have investigated the effects of such replacements in series of biologically active compounds. For instance, research on selective peroxisome proliferator-activated receptor delta (PPARδ) agonists led to the identification of active compounds based on benzothiophene (B83047), benzofuran, and indole (B1671886) templates. nih.gov Similarly, QSAR studies have been conducted on mixed series of benzofuran and indole derivatives to develop models for predicting anticancer activity against histone lysine (B10760008) methyl transferase. researchgate.neteurjchem.com These studies indicate that all three scaffolds can serve as effective cores for designing active molecules, though the optimal choice often depends on the specific biological target.

In the context of this compound, replacing the benzofuran core would yield the analogs shown in the table below. The biological activity of these analogs would depend on the specific requirements of the target protein. If hydrogen bond acceptance by the heteroatom is crucial, the benzofuran analog might be the most potent. If a hydrogen bond donor is required at that position, the indole analog would be favored. The benzothiophene analog, lacking strong hydrogen bonding capabilities at the heteroatom, would explore the importance of steric and electronic effects. rsc.orgscienceopen.com

Core ScaffoldAnalog NameKey Structural DifferencePotential Impact on SAR
BenzofuranThis compoundOxygen heteroatomActs as a hydrogen bond acceptor.
Indole3-(4-Chlorophenyl)-1H-indol-5-olNitrogen-Hydrogen (NH) groupActs as a hydrogen bond donor.
Benzothiophene3-(4-Chlorophenyl)-1-benzothiophen-5-olSulfur heteroatomAlters electronic properties and steric bulk; not a strong hydrogen bond participant.

Saturation of the Furan (B31954) Ring

Saturation of the furan ring within the benzofuran scaffold leads to dihydrobenzofuran and tetrahydrobenzofuran analogs. This modification drastically changes the geometry of the molecule, converting the planar furan ring into a non-planar, more flexible five-membered ring. This increased conformational flexibility can influence how the molecule fits into a binding pocket.

Studies on 2-phenyl-2,3-dihydrobenzofurans have demonstrated that this saturated scaffold is a viable pharmacophore for developing agents against leishmaniasis. mdpi.com Research into fluorinated benzofuran and dihydrobenzofuran derivatives has also shown that both aromatic and saturated systems can exhibit potent anti-inflammatory and anticancer activities. nih.gov Furthermore, various tetrahydrobenzofuran derivatives have been synthesized and evaluated for their antineoplastic properties, indicating that the fully saturated furan ring is also a promising template for drug design. nih.gov

For this compound, saturation of the furan ring would lead to 3-(4-chlorophenyl)-2,3-dihydro-1-benzofuran-5-ol. The key structural changes and their potential consequences are summarized below. The loss of aromaticity and the introduction of a chiral center at position 3 would significantly alter the molecule's interaction with its target. The activity of the resulting analog would be highly dependent on whether the target's binding site can accommodate the non-planar structure and on the stereochemistry of the new chiral center.

CompoundFuran Ring StateKey Structural ChangesPotential Impact on Activity
This compoundAromatic (Unsaturated)Planar furan ring; sp² hybridized C2 and C3.Rigid conformation, defined orientation of substituents.
3-(4-Chlorophenyl)-2,3-dihydro-1-benzofuran-5-olSaturatedNon-planar, flexible ring; sp³ hybridized C2 and C3; introduction of chiral centers.Increased conformational flexibility; potential for stereospecific interactions; altered electronic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach is valuable for understanding the physicochemical properties that drive activity and for predicting the potency of new, unsynthesized analogs.

Selection of Molecular Descriptors

The first step in QSAR modeling is to calculate a set of molecular descriptors that numerically represent the physicochemical properties of the molecules under study. The selection of descriptors is critical and typically encompasses electronic, steric, hydrophobic, and topological properties.

For benzofuran derivatives, various types of descriptors have been successfully employed in QSAR studies:

Physicochemical Descriptors : These include properties like the logarithm of the octanol-water partition coefficient (logP) for hydrophobicity, Molar Refractivity (MR) for steric bulk and polarizability, and Molecular Weight (MW). nih.gov

Electronic Descriptors : These quantify the electronic aspects of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's ability to donate or accept electrons. researchgate.net

Topological Descriptors : These are numerical indices derived from the 2D representation of the molecule, describing its size, shape, and branching. They have been used to model the H3-receptor antagonist activity of arylbenzofuran derivatives. derpharmachemica.com

3D Descriptors : In 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), steric and electrostatic fields around the molecule are used as descriptors. These have been applied to benzofuran-based acetylcholinesterase inhibitors. nih.gov

The table below summarizes common descriptors used in QSAR studies of benzofuran analogs.

Descriptor ClassExamplesProperty Represented
HydrophobiclogP, AlogPLipophilicity and ability to cross cell membranes.
ElectronicHOMO/LUMO energies, Dipole MomentElectron-donating/accepting ability, polarity.
StericMolar Refractivity (MR), Molecular VolumeSize, bulk, and shape of the molecule.
TopologicalConnectivity indices, Wiener indexMolecular branching and connectivity.
Quantum ChemicalHydration Energy (HE), Surface Area (S)Interaction with solvent, overall size. researchgate.net

Model Development and Validation

Once descriptors are calculated, a mathematical model is developed to correlate them with the biological activity. Several statistical methods can be used for this purpose, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Random Forest (RF) and Support Vector Regression (SVR). researchgate.netmdpi.com

A crucial part of QSAR modeling is rigorous validation to ensure the model is robust, stable, and has predictive power. Common validation techniques include:

Internal Validation : Techniques like leave-one-out (LOO) or leave-many-out (LMO) cross-validation are used to assess the model's stability and predictive ability on the training set data. The cross-validated correlation coefficient (Q²) is a key metric here. researchgate.neteurjchem.com

External Validation : The model's predictive power is tested on an external set of compounds (the test set) that were not used during model development. The predictive correlation coefficient (R²_pred or R²_ext) is calculated for the test set. derpharmachemica.com

For example, a 2D-QSAR model for benzofuran-based vasodilators was developed using MLR and validated, yielding a model with a high squared correlation coefficient (R² = 0.816) and good internal cross-validation scores (R²cvOO = 0.731). mdpi.com In another study on antileishmanial 2-phenyl-2,3-dihydrobenzofurans, 3D-QSAR models were found to be superior to descriptor-based models developed with MLR, RF, and SVR. mdpi.com The development of a robust QSAR model for this compound analogs would similarly require careful selection of descriptors, appropriate statistical methods, and thorough validation to ensure its utility in guiding the design of new, more potent compounds.

Predictive Capabilities and Limitations

In the effort to accelerate the discovery of novel therapeutic agents based on the this compound scaffold, computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, serve as powerful predictive tools. mdpi.com These in-silico methods establish a mathematical correlation between the structural or physicochemical properties of a series of analog compounds and their experimentally determined biological activity. mdpi.com By analyzing a dataset of known this compound derivatives, QSAR models can forecast the activity of novel, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net This approach significantly reduces the time and cost associated with drug discovery. researchgate.net

Machine learning and deep learning algorithms have further enhanced the predictive power of these models. nih.govpremierscience.com Techniques such as random forests, support vector machines (SVM), and artificial neural networks can analyze large chemical libraries and high-dimensional data to identify complex, non-linear relationships between molecular features and biological outcomes. nih.govnih.gov For benzofuran derivatives, these models can predict various activities, from anticancer potency to receptor binding affinity, by learning from existing data. nih.govresearchgate.net The models' utility extends to generating new molecular structures and assessing their potential efficacy through virtual screening and ligand-docking simulations. premierscience.com

Despite their significant capabilities, predictive models have inherent limitations. The reliability of any QSAR model is fundamentally dependent on the quality, size, and diversity of the training dataset used for its development. mdpi.com Models built on small or homogenous datasets may lack statistical robustness and fail to generalize to a wider range of chemical structures. A critical concept is the "applicability domain" of a model, which defines the chemical space in which its predictions are considered reliable. mdpi.comirb.hr Predictions for compounds that fall outside this domain, i.e., possess novel structural features not represented in the training set, are associated with a high degree of uncertainty.

Furthermore, there is a risk of "overfitting," where a model performs exceptionally well on the training data but fails to accurately predict the activity of external test compounds. irb.hr Rigorous internal and external validation procedures are essential to ensure a model's true predictive power. researchgate.netpharmacophorejournal.com Therefore, while computational models are invaluable for guiding research, their predictions must be viewed as probabilistic guides rather than certainties, requiring eventual experimental validation.

Identification of Key Pharmacophoric Features for Desired Activity

Pharmacophore modeling identifies the essential spatial arrangement of molecular features necessary for a compound to interact with a specific biological target and elicit a desired response. pharmacophorejournal.com Based on extensive structure-activity relationship studies of benzofuran derivatives, particularly in the context of anticancer activity, several key pharmacophoric features of the this compound scaffold can be identified. nih.govnih.gov

The primary pharmacophoric elements are:

Benzofuran Scaffold : This fused heterocyclic ring system acts as a rigid, planar core that correctly orients the essential substituent groups in three-dimensional space for optimal interaction with the biological target. dntb.gov.ua

Aromatic Ring (Aryl Group at C3) : The 4-chlorophenyl group at the C3 position is a critical feature, likely involved in hydrophobic and π-π stacking interactions within the target's binding site. Its presence and orientation are crucial for anchoring the molecule.

Hydrogen Bond Donor (Hydroxyl Group at C5) : The phenolic hydroxyl group at the C5 position is a key hydrogen-bond-donating feature. nih.gov This group can form crucial interactions with amino acid residues (such as glutamic acid or aspartic acid) in the active site of a target protein, significantly contributing to binding affinity and activity. nih.gov

Halogen/Hydrophobic Feature : The chlorine atom at the para-position of the C3-phenyl ring is an important feature. It enhances the molecule's hydrophobicity and can participate in specific halogen bonds—an attractive interaction between the electrophilic halogen and a nucleophilic site on the target. nih.gov Studies on related compounds have shown that halogen substitution, particularly at the para-position of a phenyl ring, is often beneficial for cytotoxic properties. nih.gov

These features collectively define the pharmacophore for this class of compounds. The precise spatial relationship between the planar benzofuran core, the hydrogen bond donor, and the hydrophobic aromatic ring is paramount for biological activity.

Interactive Data Table: Conceptual SAR of this compound Analogs

The following table outlines the conceptual impact of modifying key pharmacophoric features on the hypothetical biological activity of the parent compound.

Analog Modification Pharmacophoric Feature Modified Predicted Impact on Activity Rationale
Removal of C5-hydroxyl groupHydrogen Bond DonorSignificant DecreaseLoss of a critical hydrogen bonding interaction with the target. nih.gov
Methylation of C5-hydroxyl group (to -OCH₃)Hydrogen Bond Donor to Hydrogen Bond AcceptorDecreaseThe group can no longer act as a hydrogen bond donor, only an acceptor, altering the key interaction.
Replacement of C3-(4-chlorophenyl) with cyclohexylAromatic RingSignificant DecreaseLoss of aromatic π-π stacking interactions.
Shifting chlorine from para- to meta-position on C3-phenylHalogen/Hydrophobic FeaturePotential DecreaseThe position of the halogen is often critical for optimal binding and cytotoxic activity. nih.gov
Replacement of chlorine with fluorine on C3-phenylHalogen/Hydrophobic FeatureMaintained or Slightly AlteredFluorine can also form halogen bonds and maintain hydrophobicity, though bond strength differs.
Replacement of chlorine with a methyl group on C3-phenylHalogen/Hydrophobic FeatureMaintained or DecreasedA methyl group maintains hydrophobicity but cannot form a halogen bond.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This technique is instrumental in virtual screening and for understanding the structural basis of protein-ligand interactions.

The initial step in a docking simulation involves the meticulous preparation of both the ligand and the receptor. The three-dimensional structure of 3-(4-Chlorophenyl)-1-benzofuran-5-ol is generated and optimized to find its most stable, low-energy conformation. This process typically involves adding hydrogen atoms and assigning partial charges using quantum mechanical calculations or established force fields.

The receptor, a target protein, is usually obtained from a repository like the Protein Data Bank (PDB). Preparation of the receptor involves removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to amino acid residues, particularly those in the active site. A crucial step is the generation of a receptor grid, which defines the three-dimensional space of the binding site where the docking algorithm will search for viable ligand poses. researchgate.net The grid's center is often defined by the position of a co-crystallized ligand or identified using site-mapping algorithms. researchgate.net The size of the grid box is set to be large enough to accommodate the ligand and allow for rotational and translational sampling. researchgate.net

Docking programs utilize search algorithms to explore the vast conformational space of the ligand within the defined receptor grid, generating numerous possible binding poses. nih.gov These algorithms can be systematic, stochastic (like Monte Carlo simulations), or deterministic, with genetic algorithms being a common and effective stochastic approach. igi-global.com

Once poses are generated, they are evaluated and ranked using a scoring function. Scoring functions are mathematical models that estimate the binding free energy of the protein-ligand complex. researchgate.netwikipedia.org A more negative score typically indicates a more favorable binding interaction. wikipedia.org There are three main classes of scoring functions:

Force-Field-Based: These functions calculate the binding energy by summing up non-bonded interaction terms, such as van der Waals and electrostatic forces, often derived from molecular mechanics force fields like CHARMM or AMBER. igi-global.com

Empirical: These functions use weighted energy terms derived from regression analysis of experimentally determined protein-ligand complex structures and their binding affinities. igi-global.comfrontiersin.org Terms often account for hydrogen bonds, ionic interactions, and hydrophobic contacts. igi-global.com

Knowledge-Based: These functions are derived from statistical analysis of atom-pair frequencies in known protein-ligand complexes. They use these frequencies to derive potentials of mean force that describe the likelihood of certain interactions. frontiersin.org

Table 1: Common Docking Programs and Their Associated Algorithms and Scoring Functions
Docking ProgramSearch AlgorithmScoring Function Type
AutoDockLamarckian Genetic AlgorithmForce-Field-Based
GOLDGenetic AlgorithmForce-Field-Based (GoldScore, ChemScore)
FlexXIncremental ConstructionEmpirical
GlideSystematic + Stochastic SearchEmpirical (GlideScore)
DockThorGenetic AlgorithmForce-Field-Based

The top-ranked poses from the docking simulation are analyzed to understand the specific molecular interactions driving the binding of this compound to its target. This analysis reveals the binding mode and identifies key amino acid residues in the active site that form crucial contacts with the ligand.

For a compound like this compound, the analysis would focus on interactions involving its distinct chemical features:

Hydrogen Bonds: The hydroxyl (-OH) group at the 5-position of the benzofuran (B130515) ring can act as a hydrogen bond donor and acceptor.

Hydrophobic Interactions: The chlorophenyl and benzofuran ring systems provide significant surface area for hydrophobic and van der Waals interactions with nonpolar residues.

Pi-Interactions: The aromatic rings can engage in pi-pi stacking or pi-cation interactions with aromatic or charged residues in the binding pocket.

These interactions can be summarized in a 2D interaction diagram or a "fingerprint," providing a clear overview of the binding mode. Studies on related benzofuran derivatives have shown their ability to interact with key residues in protein active sites, suggesting that this compound could form similarly critical interactions. acs.orgnih.govresearchgate.net

Table 2: Hypothetical Interaction Analysis for this compound
Ligand MoietyInteraction TypePotential Interacting Residue TypesDistance (Å)
5-hydroxyl groupHydrogen Bond (Donor)Asp, Glu, Ser2.9
5-hydroxyl groupHydrogen Bond (Acceptor)Lys, Arg, His3.1
Benzofuran OxygenHydrogen Bond (Acceptor)Asn, Gln3.0
Chlorophenyl RingHydrophobicLeu, Val, Ile, Phe3.8
Benzofuran RingPi-Pi StackingPhe, Tyr, Trp4.2

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the protein-ligand complex over time. researchgate.net This is crucial for assessing the stability of the docked pose and understanding the conformational changes that may occur upon ligand binding. nih.govresearchgate.net

The behavior of the system is governed by a force field, a set of parameters and equations that describe the potential energy of the atoms. nih.gov Widely used force fields for biomolecular simulations include AMBER, CHARMM, and GROMOS. nih.govmdpi.com Specific parameters for the ligand, this compound, must be generated if they are not already present in the chosen force field. github.io The simulation protocol involves an initial energy minimization step to remove steric clashes, followed by a gradual heating of the system to a physiological temperature (e.g., 300 K) and an equilibration phase to ensure the system reaches a stable state before the final production run where data is collected. researchgate.net

Table 3: Typical Parameters for an MD Simulation
ParameterTypical Value/Setting
Force Field (Protein)AMBER ff14SB, CHARMM36m
Force Field (Ligand)GAFF2 (General AMBER Force Field)
Water ModelTIP3P, SPC/E
Box TypeCubic or Triclinic
Temperature300 K (controlled by a thermostat)
Pressure1 atm (controlled by a barostat)
Simulation Time50 - 500 nanoseconds (ns)

The trajectory from the MD simulation provides a wealth of information about the stability and dynamics of the complex. Several key metrics are analyzed:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable, low RMSD value for the ligand indicates that it remains bound in its initial pose. acs.orgrsc.org

Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual amino acid residues. Higher RMSF values can indicate flexible loop regions or parts of the protein that are affected by ligand binding. acs.org

Radius of Gyration (Rg): This measures the compactness of the protein. Significant changes in Rg upon ligand binding can suggest conformational changes. researchgate.net

Interaction Analysis: The persistence of key interactions, such as hydrogen bonds identified during docking, is monitored throughout the simulation. A stable interaction is one that is maintained for a high percentage of the simulation time, confirming the importance of that interaction for binding stability. nih.govacs.org

Free Energy Calculations

Free energy calculations are computationally intensive methods used to predict the binding affinity of a ligand to its biological target. For derivatives of the benzofuran scaffold, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are employed following molecular dynamics (MD) simulations to estimate the binding free energy of a ligand-receptor complex. rjeid.comnih.gov

In a typical workflow, the benzofuran derivative is docked into the active site of a target protein. researchgate.netjazindia.com An MD simulation is then run to allow the complex to explore different conformations in a simulated physiological environment. The resulting trajectory is used to calculate the binding free energy, which is composed of changes in molecular mechanical energy, solvation free energy, and conformational entropy upon binding. While specific free energy calculation data for this compound is not available in the current literature, the methodology is widely applied to similar heterocyclic compounds to rank potential drug candidates and understand the energetic basis of their interaction with targets like enzymes or receptors. rjeid.comnih.gov

Table 1: Illustrative Components of Binding Free Energy Calculations for a Benzofuran-Protein Complex

Energy ComponentDescriptionTypical Contribution
ΔE_vdw van der Waals EnergyFavorable (Negative)
ΔE_elec Electrostatic EnergyFavorable (Negative) or Unfavorable (Positive)
ΔG_polar Polar Solvation EnergyUnfavorable (Positive)
ΔG_nonpolar Nonpolar Solvation EnergyFavorable (Negative)
-TΔS Conformational EntropyUnfavorable (Positive)
ΔG_bind Total Binding Free Energy Sum of all components

This table represents a generalized breakdown of MM/PBSA calculations and does not reflect experimental data for this compound.

De Novo Drug Design Approaches Based on this compound Scaffold

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties, often starting from a basic scaffold or a fragment. The this compound structure serves as an excellent starting point for such approaches due to the inherent biological relevance of the benzofuran core. nih.govmdpi.com

Fragment-based drug design is a key strategy where the benzofuran scaffold can be elaborated. nih.gov Computational methods can identify optimal ways to "grow" new functional groups from the core structure (e.g., at the 5-hydroxyl position or on the phenyl ring) to enhance interactions with a specific biological target. nih.gov For instance, algorithms can explore vast virtual chemical spaces to suggest modifications that improve binding affinity, selectivity, or pharmacokinetic properties, leading to the design of new potential therapeutic agents. nih.govresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules like this compound. sci-hub.se These studies provide insights into the molecule's fundamental behavior at a sub-atomic level.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic characteristics and reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

For benzofuran derivatives, the HOMO is often localized on the electron-rich benzofuran ring system, while the LUMO may be distributed across the entire molecule, including the substituent phenyl ring. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, which can be important for its biological activity and potential use in materials science.

Table 2: Representative HOMO-LUMO Energy Values for Substituted Benzofurans

DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzofuran-NH2-5.58-0.954.63
Benzofuran-NO2-6.45-2.154.30
Benzofuran-OH-5.70-1.054.65
Benzofuran-CH3-5.65-1.004.65

Note: These are illustrative values for different substituted benzofurans to demonstrate general trends and are not specific to this compound. Data is conceptually derived from findings in computational studies of benzofuran derivatives. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its interaction with other molecules. The MEP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. nih.gov

In a molecule like this compound, the negative potential is typically concentrated around the oxygen atom of the furan (B31954) ring and the hydroxyl group, as well as the chlorine atom, indicating these are sites for hydrogen bonding and electrophilic interaction. sci-hub.senih.gov The hydrogen atom of the hydroxyl group would represent a region of positive potential. Understanding the MEP is crucial for predicting non-covalent interactions that govern ligand-receptor binding.

Virtual Screening and Library Design Based on Benzofuran Pharmacophores

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. jazindia.comnih.gov The benzofuran scaffold is frequently used to define a pharmacophore, which is the essential three-dimensional arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity.

Pharmacophore models based on known active benzofuran derivatives can be used as 3D queries to screen vast virtual compound libraries. nih.govresearchgate.net This approach allows for the rapid identification of diverse compounds that possess the key features of the benzofuran pharmacophore but may have entirely different core structures. jazindia.com Furthermore, the this compound scaffold can be used as a template for designing focused combinatorial libraries, where different substituents are systematically varied at specific positions to explore the structure-activity relationship (SAR) and optimize for potency and selectivity against a biological target. scientific.net

No Publicly Available Research Data for this compound to Fulfill Article Request

Following a comprehensive and exhaustive search of publicly available scientific literature and databases, it has been determined that there is no specific research published on the chemical compound This compound that would allow for the creation of the requested article. The detailed outline provided by the user requires in-depth, scientifically accurate information regarding the compound's potential applications and future research directions. Unfortunately, the necessary data on its use as a preclinical research tool, its specificity and selectivity, its application in target validation studies, its exploration in novel therapeutic areas, or its development as a chemical probe does not exist in the current body of scientific publications.

While the broader class of benzofurans has been the subject of extensive research, demonstrating a wide array of biological activities, this general information cannot be accurately extrapolated to the specific compound . The precise structure of a molecule dictates its biological function, and without dedicated studies on this compound, any discussion of its potential applications would be purely speculative and would not meet the required standards of scientific accuracy.

The searches conducted included various combinations of keywords and search strategies across multiple scientific databases, yet no relevant papers, patents, or other forms of scientific communication mentioning the biological evaluation of this compound were identified. The information available is limited to its chemical structure and its availability for purchase from chemical suppliers, which does not provide the basis for the scientifically detailed article requested.

Therefore, due to the absence of the necessary scientific data, it is not possible to generate the requested article on this compound at this time.

Potential Applications and Future Directions for 3 4 Chlorophenyl 1 Benzofuran 5 Ol and Its Analogs

Future Directions in Synthetic Methodology Development

The development of novel and efficient synthetic methodologies for 3-(4-Chlorophenyl)-1-benzofuran-5-ol and its analogs is crucial for advancing their potential applications. Future research in this area is anticipated to focus on several key aspects to overcome existing limitations and expand the accessible chemical space.

Transition-metal catalysis is expected to remain a cornerstone of benzofuran (B130515) synthesis, with a focus on developing novel catalytic systems. acs.orgresearchgate.net While palladium- and copper-based catalysts have been extensively used, there is growing interest in employing more abundant and less toxic metals. acs.orgresearchgate.net Furthermore, the development of catalysts that enable regioselective and stereoselective functionalization of the benzofuran scaffold will be critical for creating complex and potent analogs. acs.orgresearchgate.net This includes the exploration of C-H activation and functionalization reactions, which allow for the direct introduction of substituents onto the benzofuran ring without the need for pre-functionalized starting materials. numberanalytics.com

Another promising avenue is the exploration of photochemical reactions. numberanalytics.com Photoredox catalysis, for instance, can enable unique transformations that are not accessible through traditional thermal methods, often under mild reaction conditions. The application of photochemical methods could lead to the discovery of novel pathways for the synthesis and diversification of this compound analogs.

The synthesis of libraries of analogs for structure-activity relationship (SAR) studies is essential for drug discovery. nih.govnih.gov Future synthetic methodologies should therefore be amenable to high-throughput and diversity-oriented synthesis. This will involve the development of robust and versatile reactions that can tolerate a wide range of functional groups, allowing for the rapid generation of a diverse set of compounds for biological screening.

Key Future Synthetic Strategies:

StrategyFocusPotential Advantages
Green Chemistry Approaches One-pot reactions, use of sustainable solvents and catalysts.Reduced waste, lower cost, improved safety.
Novel Catalytic Systems Earth-abundant metal catalysts, photocatalysis.Increased sustainability, novel reactivity. numberanalytics.comacs.org
C-H Functionalization Direct, regioselective introduction of functional groups.Increased efficiency, reduced number of synthetic steps. numberanalytics.com
Diversity-Oriented Synthesis Development of robust reactions for library synthesis.Rapid generation of diverse analogs for SAR studies.

Outlook for Further Mechanistic Characterization

A deeper understanding of the reaction mechanisms underlying the synthesis and biological activity of this compound and its analogs is paramount for rational drug design and the development of more efficient synthetic routes. acs.orgresearchgate.net Future research is expected to employ a combination of advanced spectroscopic techniques, computational modeling, and kinetic studies to elucidate these mechanisms in greater detail.

For synthetic reactions, particularly those involving transition-metal catalysts, in-situ spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can provide valuable insights into the structure of catalytic intermediates and the kinetics of individual reaction steps. acs.org This information is crucial for optimizing reaction conditions and for the rational design of more effective catalysts. For example, detailed mechanistic studies of palladium-catalyzed cross-coupling reactions used to form the benzofuran core can lead to catalysts with higher turnover numbers and broader substrate scope. acs.orgresearchgate.net

Computational chemistry, including density functional theory (DFT) calculations, will play an increasingly important role in mapping out reaction pathways and predicting the stability of intermediates and transition states. mdpi.com These theoretical studies can complement experimental findings and provide a detailed picture of the reaction mechanism at the molecular level. mdpi.com By understanding the energetic landscape of a reaction, chemists can devise strategies to overcome activation barriers and suppress unwanted side reactions.

In the context of biological activity, further mechanistic characterization will focus on identifying the specific molecular targets and signaling pathways through which this compound and its analogs exert their effects. Techniques such as proteomics, genomics, and molecular docking simulations can be used to identify protein binding partners and to model the interactions between the benzofuran derivatives and their biological targets. nih.gov Elucidating the mechanism of action is a critical step in the drug development process, as it provides a basis for understanding efficacy, predicting potential side effects, and designing next-generation compounds with improved therapeutic profiles. nih.gov

Challenges and Perspectives in Benzofuran-Based Compound Research

Despite the significant progress in the chemistry and biology of benzofuran-based compounds, several challenges remain that need to be addressed to fully realize their therapeutic potential. numberanalytics.com

A major challenge lies in the development of synthetic methods that are both efficient and scalable. numberanalytics.com While many elegant methods for benzofuran synthesis have been reported in the academic literature, their translation to industrial-scale production can be problematic due to factors such as high catalyst costs, the need for specialized equipment, and complex purification procedures. Overcoming these hurdles will require the development of more robust, cost-effective, and environmentally benign synthetic processes.

Another significant challenge is achieving selectivity in the functionalization of the benzofuran core. The benzofuran ring system has multiple reactive sites, and controlling the regioselectivity of substitution reactions can be difficult. rsc.org The development of new catalytic systems and synthetic methodologies that allow for precise control over the position of functional group introduction is a key area for future research.

From a medicinal chemistry perspective, a major hurdle is the optimization of the pharmacokinetic and pharmacodynamic properties of benzofuran derivatives. While many compounds may show high potency in in vitro assays, they often fail in later stages of drug development due to poor solubility, low bioavailability, or rapid metabolism. A deeper understanding of the structure-property relationships governing these parameters is needed to guide the design of drug candidates with favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Furthermore, the emergence of drug resistance in various diseases, including cancer and infectious diseases, presents a constant challenge. nih.gov Research into benzofuran-based compounds must therefore focus on identifying novel mechanisms of action and developing compounds that can overcome existing resistance mechanisms.

Looking forward, the field of benzofuran-based compound research holds immense promise. The structural diversity of the benzofuran scaffold, coupled with its proven biological activity, makes it a privileged structure in medicinal chemistry. nih.govnih.gov Interdisciplinary collaborations between synthetic chemists, medicinal chemists, biologists, and computational scientists will be essential to address the existing challenges and to unlock the full therapeutic potential of this important class of compounds. numberanalytics.com The continued development of innovative synthetic methods and a deeper understanding of the mechanistic basis of their biological activity will undoubtedly lead to the discovery of new and effective benzofuran-based drugs in the future.

Conclusion

Summary of Key Research Findings on 3-(4-Chlorophenyl)-1-benzofuran-5-ol

Direct experimental data on the biological activities of This compound is scarce in peer-reviewed journals. However, the broader family of benzofuran (B130515) derivatives has been the subject of extensive investigation, revealing a wide spectrum of pharmacological properties. These include potential applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govrsc.org The presence of a phenyl group at the C3 position of the benzofuran ring is a common motif in many bioactive molecules. The specific substitution on this phenyl ring, in this case, a chlorine atom at the para position, is known to influence the electronic properties and steric profile of the molecule, which can, in turn, affect its interaction with biological targets. Similarly, the hydroxyl group at the C5 position can play a crucial role in forming hydrogen bonds with protein residues, potentially enhancing binding affinity and biological activity.

Interactive Table: Potential Biological Activities of Benzofuran Scaffolds

Biological Activity Description Key Structural Features often Involved
Anticancer Inhibition of cancer cell proliferation through various mechanisms. Substitutions at C2 and C3, presence of aromatic and heterocyclic moieties.
Antimicrobial Activity against bacteria and fungi. Presence of halogens, hydroxyl, and nitro groups.
Anti-inflammatory Reduction of inflammation. Often associated with antioxidant properties and inhibition of inflammatory enzymes.

Significance and Broader Implications of the Research

The study of compounds like This compound holds significance for several reasons. Firstly, it contributes to the vast and ever-growing library of heterocyclic compounds with therapeutic potential. Understanding the structure-activity relationships (SAR) of substituted benzofurans can guide the design of new and more potent drug candidates. For instance, the 4-chlorophenyl moiety is a common feature in many approved drugs, and its influence on the activity of a benzofuran core is a valuable piece of information for medicinal chemists.

Secondly, the exploration of this and similar molecules could lead to the discovery of novel mechanisms of action. The benzofuran scaffold is known to interact with a variety of biological targets, and the specific combination of substituents in This compound might confer selectivity for a particular enzyme or receptor that has not been previously associated with this class of compounds. The broader implications of such research could, therefore, extend to the development of new therapeutic strategies for a range of diseases.

Unanswered Questions and Remaining Research Gaps

Given the limited specific data, the entire pharmacological profile of This compound represents a significant research gap. Key unanswered questions include:

Synthesis and Characterization: While its chemical structure is known, detailed and optimized synthetic routes, along with comprehensive spectroscopic and crystallographic characterization, may not be widely published.

Biological Activity Spectrum: The compound has not been systematically screened against a wide range of biological targets to determine its potential therapeutic applications. Its efficacy in anticancer, antimicrobial, anti-inflammatory, and other assays remains to be determined.

Mechanism of Action: Should any biological activity be identified, the underlying molecular mechanism would need to be elucidated. This would involve identifying the specific cellular pathways and molecular targets with which the compound interacts.

Structure-Activity Relationships: A systematic study of analogues of This compound , with variations in the substitution pattern on both the benzofuran ring and the phenyl group, would be necessary to establish clear structure-activity relationships. This would provide crucial insights for optimizing the lead compound.

In Vivo Efficacy and Pharmacokinetics: There is no available information on the behavior of this compound in living organisms. Studies on its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy in animal models of disease, are essential next steps.

Concluding Remarks on the Potential of the Benzofuran Scaffold

The benzofuran scaffold remains a privileged structure in medicinal chemistry, consistently yielding compounds with potent and diverse biological activities. nih.govrsc.orgrsc.org Its rigid, planar structure provides a good platform for the spatial orientation of various functional groups, allowing for precise interactions with biological macromolecules. The versatility of synthetic methods for modifying the benzofuran core enables the creation of large and diverse chemical libraries for high-throughput screening.

The potential of the benzofuran scaffold is far from exhausted. As our understanding of disease biology deepens, there will be a continuous need for novel small molecules that can modulate new and challenging targets. The inherent "drug-like" properties of many benzofuran derivatives make them excellent starting points for such endeavors. While the specific story of This compound is yet to be written, its structure embodies the promising combination of a proven heterocyclic core with substituents that have a track record of conferring valuable pharmacological properties. Future research into this and related compounds is therefore a worthwhile pursuit with the potential to yield new therapeutic agents.

Q & A

Q. What experimental methods are recommended for characterizing 3-(4-Chlorophenyl)-1-benzofuran-5-ol?

  • Methodological Answer : Key characterization techniques include:
  • Nuclear Magnetic Resonance (NMR) : For structural elucidation of the benzofuran core and substituents.
  • Infrared (IR) Spectroscopy : To identify functional groups (e.g., phenolic -OH stretch near 3200–3600 cm⁻¹).
  • Elemental Analysis : Confirm molecular formula (e.g., C₁₄H₉ClO₂) with ≤0.4% deviation .
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H]⁺ peak at m/z 244.03).
  • X-ray Crystallography : For absolute configuration determination using SHELXL refinement and ORTEP-III for visualization .

Q. How can synthetic impurities or byproducts be minimized during the preparation of this compound?

  • Methodological Answer :
  • Use anhydrous solvents (e.g., ethanol, THF) to suppress side reactions.
  • Optimize reflux conditions (temperature, time) via controlled heating (e.g., 80°C for 12–24 hours).
  • Employ catalytic bases (e.g., piperidine) to enhance cyclization efficiency, as seen in analogous benzofuran syntheses .
  • Monitor reaction progress with thin-layer chromatography (TLC) and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved during structure refinement?

  • Methodological Answer :
  • Use SHELXL to model disorder by splitting atoms into multiple positions with occupancy factors .
  • Apply TWIN/BASF commands in SHELX for twinned data, adjusting HKLF5 instructions for overlapped reflections .
  • Validate refinement with R-factor convergence (target <5% for R₁) and difference density maps (peaks <0.5 eÅ⁻³).
  • Cross-verify with ORTEP-3 for graphical representation of thermal ellipsoids and bond-length accuracy .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :
  • Synthesize analogs with substituent variations (e.g., halogen replacement, methyl/ethoxy groups) and compare bioactivity.
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like fungal CYP51 or bacterial DNA gyrase .
  • Validate predictions with in vitro assays (e.g., MIC values against Candida albicans or Staphylococcus aureus) .
  • Correlate electronic effects (Hammett σ values) with antimicrobial potency to identify pharmacophoric motifs.

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be reconciled?

  • Methodological Answer :
  • Perform DFT calculations (e.g., Gaussian09) to simulate NMR chemical shifts and compare with experimental data.
  • Check for solvent effects (e.g., DMSO-d₆ vs. CDCl₃) that may alter proton deshielding.
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals and assign stereochemistry unambiguously.
  • Cross-reference with X-ray data to confirm spatial arrangement of substituents .

Key Recommendations for Researchers

  • Prioritize single-crystal X-ray diffraction for unambiguous structural confirmation .
  • Use high-throughput screening to evaluate bioactivity across diverse microbial strains .
  • Leverage computational tools (e.g., Gaussian, AutoDock) to reduce experimental trial-and-error .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.